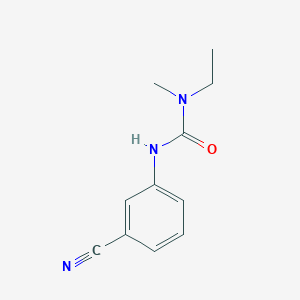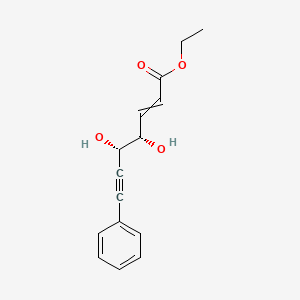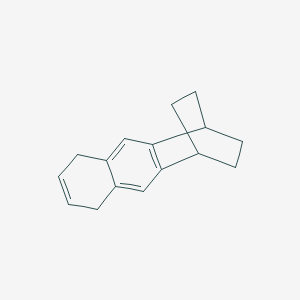
3-Fluoro-N-methyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-methyl-D-alanine is a fluorinated amino acid derivative. Fluorinated compounds are known for their unique properties, such as increased stability, bioavailability, and activity, making them valuable in various fields, including pharmaceuticals, materials science, and molecular imaging .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methyl-D-alanine can be achieved through various methods. One common approach involves the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another method includes the use of chemical catalysis, where fluorine-containing compounds are synthesized through selective fluorination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-N-methyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
3-Fluoro-N-methyl-D-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of advanced materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-methyl-D-alanine involves its interaction with specific molecular targets, such as enzymes. The fluorine atom in the compound can alter the enzyme’s activity by changing the electronic environment of the active site. This can lead to inhibition or modification of the enzyme’s function, affecting various biochemical pathways .
Comparación Con Compuestos Similares
3-Fluoro-D-alanine: Another fluorinated amino acid with similar properties.
3-Fluoro-L-alanine: The L-enantiomer of 3-Fluoro-D-alanine.
Fluoroacetate: A fluorinated compound with distinct biological activity
Uniqueness: 3-Fluoro-N-methyl-D-alanine is unique due to its specific structural features, such as the presence of a methyl group and a fluorine atom. These features confer unique properties, such as increased stability and bioavailability, making it a valuable compound for various applications .
Propiedades
Número CAS |
918409-21-9 |
|---|---|
Fórmula molecular |
C4H8FNO2 |
Peso molecular |
121.11 g/mol |
Nombre IUPAC |
(2S)-3-fluoro-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H8FNO2/c1-6-3(2-5)4(7)8/h3,6H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
Clave InChI |
XEYZCKCYJIEQQO-GSVOUGTGSA-N |
SMILES isomérico |
CN[C@H](CF)C(=O)O |
SMILES canónico |
CNC(CF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)



![4-[2-(3-Chloro-4-fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187292.png)
![8-Bromo-4-(3-ethoxypropyl)-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14187307.png)





